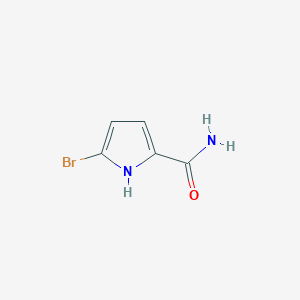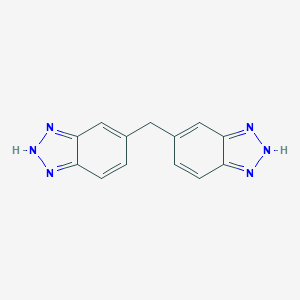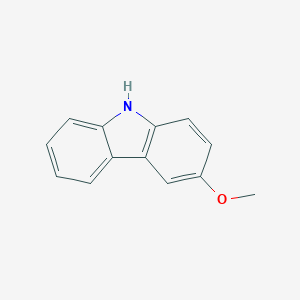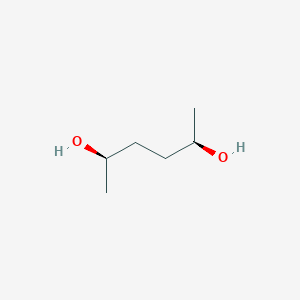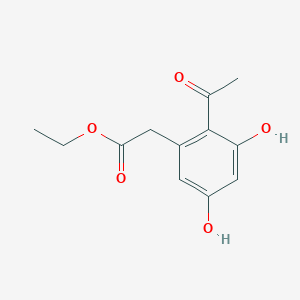
Curvulin
説明
Curvulin is an important molecule in the field of biochemistry and physiology. It is a small molecule that has a wide range of applications in scientific research, including drug discovery, drug delivery, and disease diagnosis. Curvulin is a natural compound found in a variety of organisms, including plants, animals, and bacteria. It is a versatile molecule that has been used in a variety of research studies and has been studied extensively in the past few decades.
科学的研究の応用
Potential Herbicide
Curvulin has been identified as a potential herbicide. Research indicates that it can be isolated from Paraphoma sp. VIZR 1.46 , a pathogen of Cirsium arvense , and exhibits phytotoxic activity . Although Curvulin itself is weakly phytotoxic, it represents a significant step towards the development of natural-origin herbicides.
Antimicrobial Activity
Studies have shown that Curvulin possesses antimicrobial properties. It has been tested against a range of organisms, including fungi, Gram-positive, and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Zootoxic Activity
Curvulin also exhibits zootoxic activities. It has been assayed for its effects on paramecia, suggesting its use in controlling harmful zooplankton populations in various ecological and agricultural settings .
Bioavailability Enhancement
Curvulin’s structure may inspire the development of methods to enhance the bioavailability of similar compounds. For instance, nanoformulations could be designed to increase the bioactivity and bioavailability of related compounds, leveraging their antioxidant properties for disease prevention and treatment .
Neurodegenerative Disease Research
Due to its bioactive properties, Curvulin and its derivatives could be used in the study of neurodegenerative diseases. By influencing cellular signaling and gene expression, it may help in understanding the progression of such diseases and the development of therapeutic strategies .
Cardiovascular Health
Curvulin-related research could contribute to cardiovascular health by exploring its effects on atherosclerosis, dyslipidemia, and other heart-related conditions. Its impact on lipid levels and antioxidant properties makes it a compound of interest in this field .
作用機序
- Curvulin is a natural compound that inhibits microtubule assembly . Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintaining cell shape.
- Additionally, Curvulin inhibits inducible nitric oxide synthase (iNOS) expression . Nitric oxide (NO) plays a role in inflammation and immune responses, and iNOS is responsible for NO production in response to various stimuli.
Target of Action
Mode of Action
特性
IUPAC Name |
ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-17-11(16)5-8-4-9(14)6-10(15)12(8)7(2)13/h4,6,14-15H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURXCFUGBPBPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940619 | |
| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |
CAS RN |
19054-27-4 | |
| Record name | Benzeneacetic acid, 2-acetyl-3,5-dihydroxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019054274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential herbicidal applications of Curvulin?
A1: While Curvulin itself displays weak phytotoxicity, a structurally related compound called Phaeosphaeride A, isolated from the same fungal species (Paraphoma sp. VIZR 1.46), exhibits significant phytotoxic effects on various plant species. This suggests Phaeosphaeride A, and potentially modified Curvulin analogs, could be further investigated for developing new bio-based herbicides [].
Q2: Which fungal species are known to produce Curvulin?
A2: Research indicates Curvulin production by several fungal species, including Paraphoma sp. VIZR 1.46 [], Bipolaris sp. [], Curvularia species [], and Drechslera indica []. Interestingly, Corynespora cassiicola CC01, while producing other metabolites, did not yield detectable amounts of Curvulin [].
Q3: What is known about the structure of Curvulin?
A3: Curvulin is a macrolactone, a cyclic ester with a large ring structure. While its exact molecular formula and weight might vary slightly based on potential modifications or salt forms, the core structure remains consistent. Further details on the spectroscopic characterization of Curvulin can be found in studies exploring its isolation and structural elucidation [, , , ].
Q4: Has the synthesis of Curvulin been achieved?
A4: Yes, total synthesis of Curvulin has been achieved using various synthetic strategies, including a notable approach employing an aryne acyl-alkylation reaction. This method provides a concise and convergent route to obtain Curvulin and related compounds like Secocurvularin and Diplodialide C [, , ].
Q5: Have Structure-Activity Relationship (SAR) studies been conducted on Curvulin?
A5: While specific SAR studies focusing solely on Curvulin modifications and their impact on activity are limited in the provided literature, researchers have explored the synthetic potential of its core structure. The synthesis of related compounds like Secocurvularin and Curvulinic acid [], and the exploration of aryne-based modifications [, ] suggest potential avenues for future SAR investigations.
Q6: Are there any analytical methods for detecting and quantifying Curvulin?
A7: While specific analytical methods are not detailed in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) [] coupled with Mass Spectrometry are commonly employed for the isolation, identification, and quantification of fungal metabolites like Curvulin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




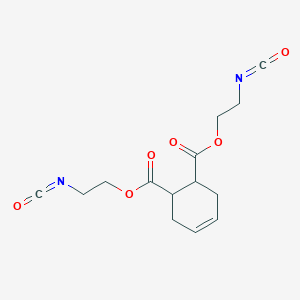
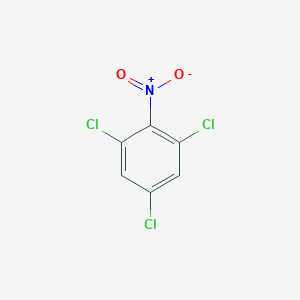
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
